1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)-
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Overview
Description
1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- is an organic compound that belongs to the class of ketones. It features a pentanone backbone with an acetyloxy group and a methoxyphenyl group attached. The (4R)- designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde and 1-pentanone.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 4-(acetyloxy)-1-(4-hydroxyphenyl)-: Similar structure with a hydroxy group instead of a methoxy group.
1-Pentanone, 4-(acetyloxy)-1-(4-chlorophenyl)-: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
1-Pentanone, 4-(acetyloxy)-1-(4-methoxyphenyl)-, (4R)- is unique due to its specific stereochemistry and the presence of both acetyloxy and methoxy groups. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
820247-82-3 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[(2R)-5-(4-methoxyphenyl)-5-oxopentan-2-yl] acetate |
InChI |
InChI=1S/C14H18O4/c1-10(18-11(2)15)4-9-14(16)12-5-7-13(17-3)8-6-12/h5-8,10H,4,9H2,1-3H3/t10-/m1/s1 |
InChI Key |
HEQYRSLLUJVTSC-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C1=CC=C(C=C1)OC)OC(=O)C |
Canonical SMILES |
CC(CCC(=O)C1=CC=C(C=C1)OC)OC(=O)C |
Origin of Product |
United States |
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